molecular formula C14H18N4O8 B8057499 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-

Cat. No.: B8057499
M. Wt: 370.31 g/mol
InChI Key: SNOPTHGKJOFTJY-DEULDUTNSA-N
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Description

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- is a synthetic compound that belongs to the triazine family. This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms. The presence of the ribofuranosyl group, which is a sugar derivative, adds to its complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino group and the ribofuranosyl moiety. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazin-2(1H)-one: A simpler triazine derivative without the ribofuranosyl group.

    4-Amino-1,3,5-triazine: Another triazine derivative with an amino group but lacking the ribofuranosyl moiety.

Uniqueness

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- is unique due to the presence of the ribofuranosyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1-[(3S,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)-1,2-oxazolidin-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)10(22)11-13(24,7(2)20)14(25,8(3)21)18(26-11)17-5-4-9(15)16-12(17)23/h4-5,10-11,22,24-25H,1-3H3,(H2,15,16,23)/t10?,11-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOPTHGKJOFTJY-DEULDUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C(C(N(O1)N2C=CC(=NC2=O)N)(C(=O)C)O)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C([C@@H]1[C@@]([C@@](N(O1)N2C=CC(=NC2=O)N)(C(=O)C)O)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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